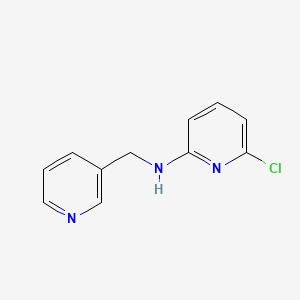
6-Chlor-N-(Pyridin-3-ylmethyl)pyridin-2-amin
Übersicht
Beschreibung
6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound with the molecular formula C10H9ClN4 . It is also known as 6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The average mass of the molecule is 220.658 Da, and the monoisotopic mass is 220.051575 Da .Physical and Chemical Properties Analysis
The molecular weight of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is 220.66 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Mittel
Forscher haben Derivate von „6-Chlor-N-(Pyridin-3-ylmethyl)pyridin-2-amin“ entwickelt und synthetisiert, um ihre antituberkulose Aktivität gegen Mycobacterium tuberculosis H37Ra zu evaluieren . Diese Verbindungen wurden auf ihre inhibitorischen Konzentrationen (IC50) getestet und zeigten eine signifikante Aktivität, was auf ein Potenzial als neue Anti-TB-Medikamente hindeutet. Die Studie bewertete auch die Zytotoxizität dieser Verbindungen an menschlichen Zellen und stellte fest, dass sie nicht toxisch sind, was für therapeutische Anwendungen entscheidend ist.
Proteinkinase-Inhibitoren
Die Verbindung wurde bei der Synthese von Inhibitoren eingesetzt, die auf Proteinkinasen mit einem seltenen Cystein im Scharnierbereich abzielen . Diese Kinasen sind an verschiedenen malignen Erkrankungen beteiligt, und die Inhibitoren können als potenzielle Therapeutika dienen. Die inhibitorische Potenz der synthetisierten Verbindungen wurde evaluiert, was die Rolle der Verbindung bei der Entwicklung neuer Krebsbehandlungen hervorhebt.
Antimykobakterielle Aktivität
Die Verbindung war Teil von Studien, die sich auf Analoga mit antimykobakterieller Aktivität konzentrierten und zur Entwicklung neuer Behandlungen für Tuberkulose beigetragen haben . Diese Studien sind wichtig, da sie den Bedarf an wirksameren Medikamenten gegen arzneimittelresistente Tuberkulose-Stämme beheben.
Synthese von Neonicotinoid-Insektiziden
“this compound” dient als Schlüsselzwischenprodukt bei der Synthese von Neonicotinoid-Insektiziden . Diese Insektizide sind für landwirtschaftliche Anwendungen entscheidend, bieten eine Alternative zu schädlicheren Substanzen und tragen zu nachhaltigen Schädlingsbekämpfungsmethoden bei.
Life-Science-Forschung und Biopharma-Produktion
Die Verbindung wird auch in verschiedenen Anwendungen in der Life-Science-Forschung und in Biopharma-Produktionsprozessen verwendet . Ihre Rolle in diesen Bereichen umfasst die Teilnahme an der Synthese anderer komplexer Moleküle und die Verwendung als Baustein in der Arzneimittelforschung und -entwicklung.
Wirkmechanismus
Target of Action
Similar compounds have been found to target various receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Biochemical Pathways
Similar compounds have been found to affect pathways related to mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine. It’s worth noting that factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. These binding interactions often involve hydrogen bonds and hydrophobic interactions . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to reduced efficacy or altered effects on cellular function. Long-term studies have shown that it can have lasting impacts on cellular processes, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization .
Metabolic Pathways
6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the levels of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZXGXWRRVBSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248144 | |
| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-38-9 | |
| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
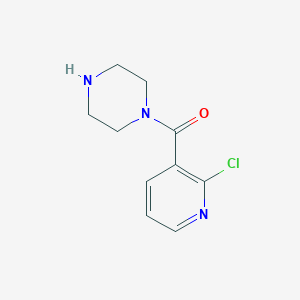
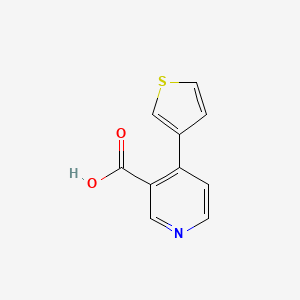




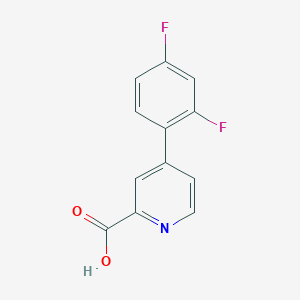
![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
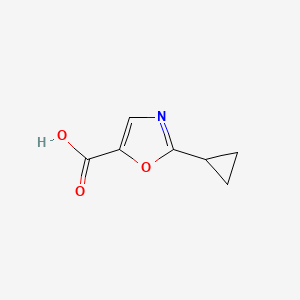
![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)

